Fmoc-D-丙氨酸(2-蒽)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

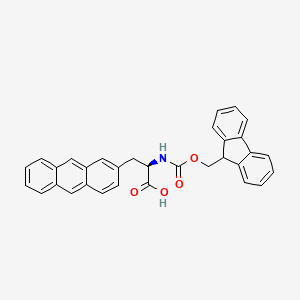

Fmoc-D-Ala(2-Anth)-OH is a chemical compound that is widely used in scientific research. It is a derivative of D-alanine, an amino acid that is commonly found in proteins. The compound has a unique structure that makes it useful for a variety of applications, including drug development and biochemical research. In

科学研究应用

肽合成和结构分析

Fmoc-D-Ala(2-Anth)-OH 在肽合成中起着至关重要的作用,特别是在固相合成中,其中 Fmoc 基团用作氨基的临时保护。Larsen 等人。(1993) 详细介绍了 Fmoc 保护如何帮助在固体载体上逐步构建肽,强调了其在研究肽二级结构中的用途 (Larsen 等人,1993)。同样,Solé 和 Bárány (1992) 探索了使用 Fmoc 保护对特定肽进行固相合成的优化,证明了该方法在处理复杂肽序列方面的功效 (Solé & Bárány, 1992)。

仿生材料

研究还探索了 Fmoc 共轭肽的自组装特性,以创建仿生材料。Eckes 等人。(2014) 发现 Fmoc 共轭丙氨酸-乳酸序列可以在没有 β-折叠层形成的情况下自组装成纳米结构,这为设计新的生物材料提供了基本的见解 (Eckes 等人,2014)。此外,陶等。(2016) 回顾了 Fmoc 修饰氨基酸和肽在各种领域的广泛应用,从细胞培养到治疗用途,突出了它们在功能材料制造中的潜力 (陶等,2016)。

先进分析技术

Fmoc-D-Ala(2-Anth)-OH 衍生物在增强分析方法中的作用也很重要。例如,在亲和毛细管电泳中应用于估计结合参数证明了 Fmoc 保护肽在生化分析中的多功能性 (Azad 等人,2004)。

纳米技术和水凝胶

在纳米技术领域,Fmoc 保护肽已被用于创建智能水凝胶和功能性纳米材料。Roy 和 Banerjee (2011) 报道了由 N 端 Fmoc 保护氨基酸形成的稳定透明水凝胶,这促进了荧光银纳米簇的制备,展示了基于肽的材料与纳米技术的集成 (Roy & Banerjee, 2011)。

未来方向

作用机制

Mode of Action

Fmoc-D-Ala(2-Anth)-OH is a Fmoc-protected amino acid derivative. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The Fmoc group is removed during the peptide synthesis process, allowing the amino acid to participate in peptide bond formation .

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

Action Environment

The action of Fmoc-D-Ala(2-Anth)-OH can be influenced by various environmental factors. For instance, solvent variation can control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids . This suggests that the action, efficacy, and stability of Fmoc-D-Ala(2-Anth)-OH can be tuned by controlling environmental parameters.

属性

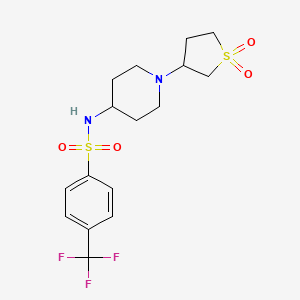

IUPAC Name |

(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGAAWWCDXJIK-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala(2-Anth)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)

![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)

![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)

![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)